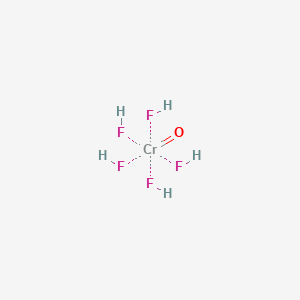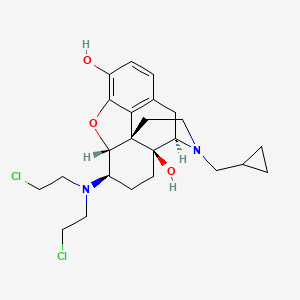
3-Hydroxy-3-methylglutarate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-3-methylglutarate(1-) is a dicarboxylic acid monoanion resulting from the removal of a proton from one of the carboxylic acid groups of 3-hydroxy-3-methylglutaric acid. It has a role as a human metabolite and a plant metabolite. It derives from a glutarate(1-). It is a conjugate base of a 3-hydroxy-3-methylglutaric acid. It is a conjugate acid of a 3-hydroxy-3-methylglutarate(2-).
Wissenschaftliche Forschungsanwendungen
Chromatographic Detection and Monitoring
- Liquid Chromatographic Profiling : 3-Hydroxy-3-methylglutarate can be detected in physiological fluids, like in the case of 3-hydroxy-3-methylglutaric aciduria, using high-performance liquid chromatography with a photodiode array spectrophotometric detector. This method is effective for monitoring the progress of dietary therapy for this disorder (Buchanan & Thoene, 1986).
Diagnosis and Understanding of Metabolic Disorders
- Diagnosis of 3-Hydroxy-3-methylglutaric Aciduria : The presence of 3-hydroxy-3-methylglutarate in newborns, often detected through urine analysis, is indicative of 3-hydroxy-3-methylglutaric aciduria, a rare organic aciduria. This can be confirmed by identifying deficiencies in enzyme activities, such as 3-hydroxy-3-methylglutaryl-coenzyme A lyase (Greene et al., 1984).
Pathogenesis and Clinical Manifestations Research
- Advances in Research : Recent studies focus on the pathogenesis, clinical manifestations, diagnosis, and treatment of 3-hydroxy-3-methylglutaric aciduria. This has improved understanding of the disease and provided better references for clinical diagnosis and treatment (Wang, Zhang, & Yang, 2018).
Neurological Impact and Treatment Strategies
- Neurological Manifestations : Studies have shown that 3-hydroxy-3-methylglutaric aciduria can lead to neurological symptoms like lethargy, hypotonia, and seizures. Understanding the metabolic pathways involved in the disorder is crucial for developing effective treatments (Santarelli et al., 2013).
Metabolic and Genetic Research
- Understanding Metabolic Pathways : Research on 3-hydroxy-3-methylglutaric aciduria provides insights into the metabolic pathways of leucine catabolism and the role of enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A lyase. This knowledge is vital for developing targeted therapies for affected individuals (Gibson, Breuer, & Nyhan, 1988).
Analytical and Diagnostic Techniques
- Improving Diagnostic Accuracy : Refining analytical techniques like gas chromatography and mass spectrometry helps in the accurate diagnosis of 3-hydroxy-3-methylglutaric aciduria, thereby facilitating early intervention and treatment (Jones & Chalmers, 2000).
Molecular Genetics and Mutation Analysis
- Genetic Mutation Analysis : Exploring the genetic mutations associated with 3-hydroxy-3-methylglutaric aciduria enhances the understanding of its hereditary patterns and molecular basis. This research is critical for genetic counseling and developing gene-targeted therapies (Casale et al., 1998).
Eigenschaften
Produktname |
3-Hydroxy-3-methylglutarate(1-) |
|---|---|
Molekularformel |
C6H9O5- |
Molekulargewicht |
161.13 g/mol |
IUPAC-Name |
3,5-dihydroxy-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H10O5/c1-6(11,2-4(7)8)3-5(9)10/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-1 |
InChI-Schlüssel |
NPOAOTPXWNWTSH-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CC(=O)O)(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)





